(Z)-2-(5-Nitro-2-furyl)ethenamine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound (Z)-2-(5-nitro-2-furyl)ethenamine belongs to the class of nitro-substituted furan derivatives with an ethenamine functional group. Its systematic IUPAC name is (Z)-2-(5-nitrofuran-2-yl)ethenamine , derived from the parent furan ring system substituted with a nitro group at position 5 and an ethenamine group (-CH=CH-NH2) at position 2. The Z configuration specifies the spatial arrangement of the substituents around the double bond in the ethenamine moiety, where the higher-priority groups (the furyl and amine groups) are positioned on the same side of the double bond.
The structural formula can be represented as:
$$
\begin{array}{c}
\text{O} \
| \
\text{N}^+(\text{O}^-)2 \
\backslash \
\text{C}1=\text{C}(\text{CH=CH-NH}_2) \
\end{array}
$$
This configuration emphasizes the planar furan ring with conjugated double bonds and the stereochemistry of the ethenamine side chain.
Alternative Naming Conventions in Chemical Literature
In non-IUPAC contexts, this compound has been referred to by several names:
- (Z)-2-(5-Nitrofuran-2-yl)vinylamine
- (Z)-β-(5-Nitro-2-furyl)vinylamine
- NSC 771425 (a provisional identifier in some synthetic chemistry databases).
These alternatives reflect historical naming practices or database-specific conventions. For example, the term "vinylamine" highlights the unsaturated amine side chain, while "β" denotes the position of the substituent relative to the furan oxygen.
CAS Registry Number and Cross-Referenced Database Entries
The CAS Registry Number for this compound is 771425-63-9 , uniquely identifying it in chemical databases. Cross-referenced entries include:
| Database | Identifier | Linkage Type |
|---|---|---|
| PubChem | Not yet assigned | Structural analogs cited |
| ChemSpider | 4938403 (related E-isomer) | Isomeric relationship |
| Nikkaji | J1.400.462I (similar compounds) | Functional group similarity |
While this compound is less extensively documented than its E-isomer or nitro-furan analogs (e.g., 3-(5-nitro-2-furyl)acrylaldehyde, CAS 52661-56-0), its registry number ensures traceability in synthetic pathways and patent literature.
Isomeric Considerations: Z/E Configuration Analysis
The Z/E isomerism in this compound arises from the restricted rotation around the double bond in the ethenamine group. Key distinctions include:
Spatial Arrangement :
- Z-isomer : The nitro-furyl group and the amine group reside on the same side of the double bond.
- E-isomer : These groups are on opposite sides.
Synthetic Prevalence :
The Z-isomer is less commonly reported than the E-isomer in nitrofuran derivatives, likely due to steric hindrance during synthesis. For example, (E)-3-(5-nitro-2-furyl)acrylaldehyde (CAS 52661-56-0) is a well-characterized intermediate in antimicrobial agent synthesis, whereas the Z-configuration in ethenamine derivatives remains underexplored.Spectroscopic Differentiation :
This stereochemical nuance impacts reactivity, particularly in cycloaddition reactions or biological targeting, where spatial orientation determines molecular interactions.
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
(Z)-2-(5-nitrofuran-2-yl)ethenamine |
InChI |
InChI=1S/C6H6N2O3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H,7H2/b4-3- |
InChI Key |
FNPJYIRCHMZBEH-ARJAWSKDSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C\N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-Nitrofuran-2-yl)ethenamine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (Z)-2-(5-Nitrofuran-2-yl)ethenamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-Nitrofuran-2-yl)ethenamine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrofuran compounds.
Scientific Research Applications
(Z)-2-(5-Nitrofuran-2-yl)ethenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the development of fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of (Z)-2-(5-Nitrofuran-2-yl)ethenamine involves its interaction with specific molecular targets within cells. The compound is known to undergo reduction by nitroreductase enzymes, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
(Z)-2-(1H-Indol-3-yl)ethenamine
- Structure : Replaces the 5-nitro-furyl group with an indole ring.
- Synthesis: Confirmed via NOESY and $^{13}\text{C}$ NMR, with cis-configuration at C-8 (coupling constant $J = 9.4 \, \text{Hz}$) .
(Z)-2-(Phenylsulfonyl)-1-(thiophen-2-yl)ethenamine
- Structure : Features a phenylsulfonyl group and thiophene instead of nitro-furyl.
- Synthesis: Achieved via Cu₂(OBA)₂(BPY)-catalyzed C–S coupling (87% yield in chlorobenzene).
2-(2-Furyl)-3-(5-Nitro-2-furyl)acrylamide
- Structure : Acrylamide backbone with dual furyl groups.
- Mutagenicity: Induces SOS response in Salmonella typhimurium, suppressed by flavonoids (e.g., luteolin inhibits 90% activity at 0.70 mmol/mL) .
Mutagenicity and Inhibition
- Mutagenic Compounds :
- Inhibitors: Aspirin: Blocks FANFT-induced bladder lesions by inhibiting prostaglandin endoperoxide synthetase . Flavonoids (e.g., luteolin): Suppress mutagenicity via antioxidant mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-(5-Nitro-2-furyl)ethenamine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves coupling 5-nitro-2-furyl derivatives with ethenamine precursors. For example, nitrofuran intermediates can be functionalized via nucleophilic substitution or condensation reactions. Stereochemical control (Z-configuration) requires careful selection of reaction conditions, such as using catalysts that favor syn-addition or low-temperature protocols to minimize isomerization. Characterization via -NMR (e.g., coupling constants for vinyl protons) and X-ray crystallography is critical to confirm stereochemistry .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions across a pH range (e.g., 1–12) and temperatures (25–60°C) should be tested. Nitro groups are prone to reduction under acidic or reductive conditions, so UV-Vis spectroscopy can track absorbance changes at ~400 nm, characteristic of nitro-furan derivatives .
Q. What spectroscopic techniques are most effective for characterizing the nitro-furyl and ethenamine moieties in this compound?
- Methodological Answer :
- FT-IR : Identify nitro (N-O stretch at ~1520–1350 cm) and furan ring (C-O-C stretch at ~1250 cm).
- -NMR : Peaks at ~150 ppm (nitro-furyl carbons) and ~120 ppm (ethenamine vinyl carbons).
- HRMS : Confirm molecular ion ([M+H]) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in catalytic hydrogenation or photochemical reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution on the furan ring. In hydrogenation, use Pd/C or Raney Ni under controlled H pressure to reduce the nitro group to an amine while preserving the furan ring. For photochemical studies, UV irradiation in the presence of sensitizers (e.g., TiO) can induce nitro-to-nitrite rearrangements, monitored via time-resolved spectroscopy .
Q. What experimental strategies can resolve contradictions in reported carcinogenicity data for nitrofuran derivatives like this compound?
- Methodological Answer :
- In vitro assays : Compare Ames test (bacterial mutagenicity) and mammalian cell mutagenicity (e.g., CHO/HGPRT assay) to assess genotoxicity.
- In vivo models : Use rodent carcinogenicity studies with dose-response analysis (e.g., IARC protocols).
- Mechanistic studies : Probe DNA adduct formation via -postlabeling or LC-MS/MS to identify covalent binding sites .
Q. How can computational modeling (e.g., DFT) predict the interaction of this compound with biological targets like nitroreductases?
- Methodological Answer :
- Perform DFT calculations to map electrostatic potential surfaces, identifying reactive regions (e.g., nitro group).
- Dock the compound into nitroreductase active sites (PDB: 1YFV) using AutoDock Vina to predict binding modes.
- Validate predictions with enzymatic assays measuring NADPH consumption rates .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound given its structural similarity to carcinogenic nitrofurans?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
